3-Phenyl-decahydro-1
Overview
Description
3-Phenyl-decahydro-1 is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a decahydropyrroloazocine ring system, which is fused with a phenyl group and a tert-butyl ester moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the tert-butyl ester and phenyl groups. The reaction conditions often include the use of strong acids or bases, as well as catalysts to facilitate the cyclization and functionalization steps. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-Phenyl-decahydro-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
3-Phenyl-decahydro-1 has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative synthetic methodologies.
Materials Science: The compound’s structural features may impart interesting physical properties, making it useful in the development of advanced materials with specific functionalities
Mechanism of Action
The mechanism of action of tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate is not well-documented in the literature. its potential biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Phenyl-decahydro-1 can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring system and are widely studied for their pharmacological properties.
Azocine Derivatives: These compounds have an eight-membered ring system and are of interest in the development of new chemical entities
Properties
IUPAC Name |
tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-13-9-5-8-12-17-18(22)16(14-21-17)15-10-6-4-7-11-15/h4,6-7,10-11,16-18,21H,5,8-9,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJJSIDGMCWRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC2C1C(CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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